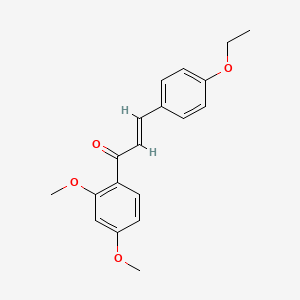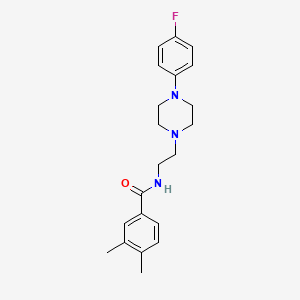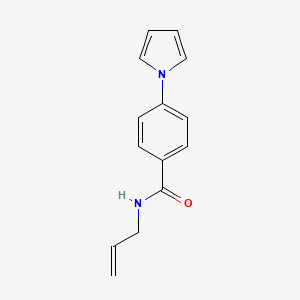![molecular formula C21H20N2O4 B2434464 (Z)-7,8-dimethoxy-3-(4-methoxybenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one CAS No. 881560-95-8](/img/structure/B2434464.png)
(Z)-7,8-dimethoxy-3-(4-methoxybenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(Z)-7,8-dimethoxy-3-(4-methoxybenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one” is a quinazolinone derivative . Quinazolinone and its derivatives are nitrogen-containing heterocycles that have received significant attention due to their wide and distinct biopharmaceutical activities .
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives can be determined using techniques like 1H NMR, 13C NMR, HRMS, and IR spectroscopic data . For some compounds, the structure can be further corroborated through single-crystal X-ray diffraction measurements .Chemical Reactions Analysis
Quinazolinones can undergo various chemical reactions. A common reaction involves the coupling of imine and electron-rich alkene, known as the Povarov imino-Diels-Alder reaction . The specific chemical reactions involving “(Z)-7,8-dimethoxy-3-(4-methoxybenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one” are not available in the retrieved data.Scientific Research Applications
Antimicrobial Activity:
This compound has been investigated for its antimicrobial properties. Specifically, two complexes of Cu(II) and Ni(II) were synthesized using the ligand N-(4-methoxybenzylidene) isonicotinohydrazide. These complexes exhibited better antimicrobial activity against human pathogens, including gram-negative Escherichia coli (E. coli) and gram-positive Bacillus cereus (B. cereus) strains . The coordination of N and O atoms with metals likely contributes to this activity.
Anti-Corrosive Properties:
Another intriguing application involves the compound’s potential as an anti-corrosive agent. Studies have explored its effect on steel corrosion in molar hydrochloric acid. Further investigations into its protective coating properties could be valuable for industrial applications .
Biological Activity:
The compound’s structure suggests potential biological activity. For instance, the synthesis of 2-({[4-(4-{[(E)-1-(2-hydroxy-3-methoxyphenyl)methylidene]amino}phenoxy)phenyl]imino}methyl)-6-methoxy phenol has been reported. This compound may exhibit interesting biological effects .
Anticancer Research:
Given the importance of anticancer agents, exploring this compound’s potential in cancer therapy is worthwhile. While specific studies on this compound are limited, its structure could inspire further investigations. Novel anticancer agents with minimized side effects are always in demand .
Crystal Structure Studies:
The crystal structure of related compounds containing 4-methoxybenzylidene moieties has been characterized. Investigating the crystallographic properties of our compound could provide valuable insights into its behavior and interactions .
Quantum Chemical Studies:
Theoretical studies, such as density functional theory (DFT), can shed light on electronic properties, stability, and reactivity. Applying DFT calculations to this compound may reveal additional information about its behavior .
Mechanism of Action
The mechanism of action of quinazolinone derivatives can vary based on their biological activities. They have been found to exhibit a wide range of pharmacological activities, including anti-cancer, anti-inflammation, anti-bacterial, analgesia, anti-virus, anti-cytotoxin, anti-spasm, anti-tuberculosis, anti-oxidation, anti-malarial, anti-hypertension, anti-obesity, anti-psychotic, and anti-diabetes . The specific mechanism of action for “(Z)-7,8-dimethoxy-3-(4-methoxybenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one” is not available in the retrieved data.
Future Directions
Quinazolinones and their derivatives continue to draw attention in the field of medicinal chemistry due to their significant biological activities . Future research may focus on the synthesis of new quinazolinone derivatives, investigation of their biological activities, and exploration of their potential applications in medicine and biology .
properties
IUPAC Name |
(3Z)-7,8-dimethoxy-3-[(4-methoxyphenyl)methylidene]-1,2-dihydropyrrolo[1,2-a]quinazolin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4/c1-25-15-6-4-13(5-7-15)10-14-8-9-23-17-12-19(27-3)18(26-2)11-16(17)21(24)22-20(14)23/h4-7,10-12H,8-9H2,1-3H3/b14-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UREHHZLGXNTRTF-UVTDQMKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2CCN3C2=NC(=O)C4=CC(=C(C=C43)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\2/CCN3C2=NC(=O)C4=CC(=C(C=C43)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

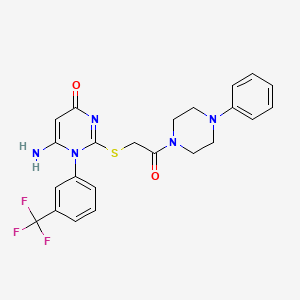
![1-[1-[(5-Chloro-1,2-benzoxazol-3-yl)methyl]azetidin-3-yl]-3-(2-fluorophenyl)-1-methylurea](/img/structure/B2434384.png)
![N-(2-fluorophenyl)-2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2434385.png)
![N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,3-dimethoxybenzamide](/img/structure/B2434386.png)
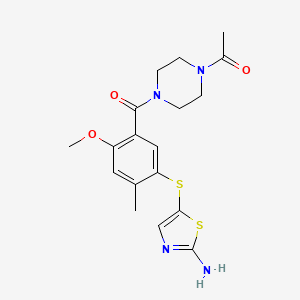
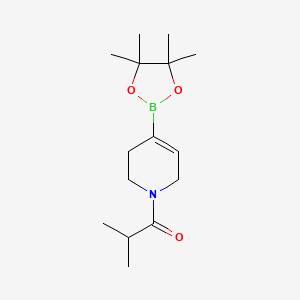
![3-[3-(2,4-dimethoxyphenyl)-2-oxo-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-9-yl]-1lambda6-thiolane-1,1-dione; propan-2-ol](/img/structure/B2434392.png)
![[5-(Aminomethyl)-6-oxabicyclo[3.2.1]octan-1-yl]methanol](/img/structure/B2434394.png)

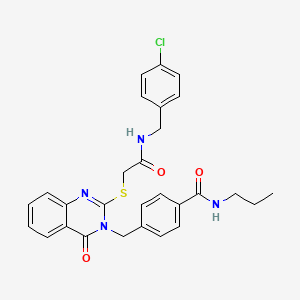
![4,5,6-trimethyl-3-[(4-methylphenyl)sulfonyl]-2(1H)-pyridinone](/img/structure/B2434398.png)
